molecular formula C10H12O3 B3043499 Methyl 3-(1-Hydroxyethyl)benzoate CAS No. 87808-11-5

Methyl 3-(1-Hydroxyethyl)benzoate

Cat. No.: B3043499
CAS No.: 87808-11-5
M. Wt: 180.2 g/mol
InChI Key: NYOJUUILPLWPHN-UHFFFAOYSA-N
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Description

Methyl 3-(1-Hydroxyethyl)benzoate (CAS: Not explicitly provided in evidence; structurally related to compounds in ) is an ester derivative of benzoic acid featuring a hydroxyethyl substituent at the meta position of the aromatic ring.

Properties

IUPAC Name

methyl 3-(1-hydroxyethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOJUUILPLWPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(1-Hydroxyethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 3-(1-Hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1-Hydroxyethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-(1-oxoethyl)benzoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, 3-(1-Hydroxyethyl)benzyl alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Methyl 3-(1-oxoethyl)benzoate.

    Reduction: 3-(1-Hydroxyethyl)benzyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(1-Hydroxyethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme activity and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which Methyl 3-(1-Hydroxyethyl)benzoate exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes and receptors, influencing various metabolic pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Methyl 3-(1-Hydroxyethyl)benzoate and Analogues

Compound Name CAS Number Molecular Formula Key Feature Applications
This compound Not explicitly provided C₁₀H₁₂O₃ Meta-hydroxyethyl ester Synthetic intermediate, metal ligand
Methyl 4-(1-Hydroxyethyl)benzoate 84851-56-9 C₁₀H₁₂O₃ Para-hydroxyethyl ester Crystallinity studies
3-(1-Hydroxyethyl)benzoic Acid 283608-37-7 C₉H₁₀O₃ Carboxylic acid derivative Acid-base reactions
Methyl 3-(1-Aminoethyl)benzoate HCl 1391439-19-2 C₁₀H₁₄ClNO₂ Aminoethyl hydrochloride Peptide synthesis, catalysis

Biological Activity

Methyl 3-(1-hydroxyethyl)benzoate is a compound of significant interest in the fields of pharmacology and biochemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various therapeutic areas, supported by data tables and relevant research findings.

This compound, with the molecular formula C10H12O3C_{10}H_{12}O_3, is an ester derivative of benzoic acid. Its structure includes a hydroxyl group that contributes to its biological activity by enabling interactions with various molecular targets.

Biological Activities

The compound exhibits several notable biological activities, including:

  • Antimicrobial Activity : Research indicates that this compound can inhibit the growth of various bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic enzymes.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases.
  • Anti-inflammatory Effects : this compound may modulate inflammatory pathways, potentially reducing the severity of conditions like arthritis and other inflammatory disorders.
  • Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways, altering their activity and influencing cellular processes such as signal transduction.
  • Selective Binding : Its chiral nature allows for selective binding to particular receptors or enzymes, which can modulate their functions and lead to therapeutic effects.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study :
    • Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound demonstrated significant inhibition against both bacterial strains, suggesting its potential as an antimicrobial agent.
  • Antioxidant Activity Assessment :
    • Objective : To measure the antioxidant capacity using DPPH radical scavenging assay.
    • Results : this compound exhibited a concentration-dependent increase in scavenging activity, with an IC50 value comparable to established antioxidants.
  • Anti-inflammatory Effects :
    • Objective : To investigate the anti-inflammatory properties in a murine model of inflammation.
    • Results : Treatment with the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential therapeutic role in inflammatory diseases.

Data Table

The following table summarizes key findings from various studies on this compound:

Biological ActivityMethodologyKey Findings
AntimicrobialDisk diffusionSignificant inhibition of S. aureus and E. coli
AntioxidantDPPH radical scavenging assayIC50 comparable to standard antioxidants
Anti-inflammatoryMurine modelReduced pro-inflammatory cytokines
CytotoxicityMTT assay on cancer cell linesInduced apoptosis in specific cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(1-Hydroxyethyl)benzoate
Reactant of Route 2
Methyl 3-(1-Hydroxyethyl)benzoate

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